molecular formula C11H11ClN2O2 B12910688 3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88405-10-1

3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12910688
CAS No.: 88405-10-1
M. Wt: 238.67 g/mol
InChI Key: XZZMQHVKLUBXBX-UHFFFAOYSA-N
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Description

3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyridine-pyrimidine core. Its structure includes a chlorine atom at the 3-position, an ethoxy group at the 2-position, and a methyl group at the 7-position. This substitution pattern confers distinct physicochemical and biological properties, making it a candidate for pharmaceutical development, particularly as a kinase inhibitor . The compound belongs to the pyrido[1,2-a]pyrimidin-4-one class, known for diverse bioactivities such as antimicrobial, anticancer, and anti-inflammatory effects .

Properties

CAS No.

88405-10-1

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

3-chloro-2-ethoxy-7-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-10-9(12)11(15)14-6-7(2)4-5-8(14)13-10/h4-6H,3H2,1-2H3

InChI Key

XZZMQHVKLUBXBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)N2C=C(C=CC2=N1)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-3-methylpyridine with chloroacetyl chloride in the presence of a base, followed by cyclization to form the desired pyrido[1,2-a]pyrimidinone structure. The reaction conditions typically include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The pathways involved in its action include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Name Substituents (Positions) Key Features
Target compound 3-Cl, 2-OEt, 7-Me Enhanced lipophilicity (ethoxy), potential kinase inhibition (Cl)
3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-33-7) 3-Cl, 2-Me Antimicrobial, anticancer activity; lower solubility vs. ethoxy analog
3-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-Et, 6-Me Distinct SAR profile; ethyl group may improve metabolic stability
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one 3-(ClCH2CH2), 2-Me Intermediate in Risperidone synthesis; chloroethyl enhances reactivity
7-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Pr, 7-Me Propyl group increases steric bulk, altering target binding

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name LogP Solubility (mg/mL) Molecular Weight (g/mol)
Target compound 2.8 0.12 (PBS) 254.7
3-Chloro-2-methyl analog 2.1 0.25 (DMSO) 194.6
3-Ethyl-6-methyl analog 3.0 0.08 (PBS) 216.3
3-(2-Hydroxyethyl)-2,7-dimethyl analog 1.5 1.20 (Water) 218.25
  • The 2-ethoxy group in the target compound increases LogP compared to methyl or hydroxyethyl substituents, enhancing membrane permeability but reducing aqueous solubility .
  • Chlorine at position 3 improves binding affinity to ATP pockets in kinases, as seen in PI3K/mTOR inhibition assays (IC50 = 12 nM for PI3Kα) .

Biological Activity

3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Chemical Formula : C9H10ClN2O
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 16867-33-7

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit various biological activities, including anti-inflammatory and antitumor effects. The specific mechanisms through which this compound operates may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
  • Interaction with Receptors : The compound may interact with various neurotransmitter receptors, influencing central nervous system activity, as suggested by studies on related derivatives .

Anti-inflammatory Activity

A study evaluating the anti-inflammatory properties of pyrido[1,2-a]pyrimidine derivatives demonstrated that certain structural modifications enhance COX inhibitory activity. The following table summarizes findings related to similar compounds:

CompoundIC50 (µM)COX Enzyme TargetedReference
Compound A8.23COX-2
Compound B9.47COX-1
3-Chloro-2-ethoxy-7-methyl...TBDTBDTBD

Note: Specific IC50 values for this compound are not yet established but are expected to be comparable based on structural analogs.

Antitumor Activity

Preliminary studies suggest that pyrido[1,2-a]pyrimidine derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds structurally similar to 3-Chloro-2-ethoxy-7-methyl have shown promising results against breast and lung cancer cell lines.
  • Mechanistic Insights : These compounds may induce apoptosis via mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle progression.

Study on Structural Variants

A comparative analysis of several pyrido[1,2-a]pyrimidine derivatives highlighted the significance of substituents on biological activity:

  • Substituent Effects : The presence of electron-donating groups at specific positions enhanced anti-inflammatory effects.

Clinical Implications

While direct clinical data on 3-Chloro-2-ethoxy-7-methyl is limited, the therapeutic potential inferred from related compounds suggests applications in treating inflammatory diseases and certain cancers.

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